
Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a propanoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and atom-economical approaches is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
-
Acidic Hydrolysis :
Treatment with 6 N HCl at 60°C for 7–10 hours converts the ester to (±)-2-(5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid hydrochloride (13a ) in quantitative yield . This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
Reaction Conditions | Outcome |
---|---|
6 N HCl, 60°C, 7–10 h | Ester → Carboxylic acid hydrochloride (yield: >95%) |
NaOH (aq.), reflux | Ester → Sodium carboxylate (requires neutralization for free acid recovery) |
Amide Coupling
The carboxylic acid intermediate (post-hydrolysis) participates in HATU-mediated amide bond formation. For instance:
-
Reaction with hydrazine derivatives (e.g., 9a ) in DMF using HATU and N,N-diisopropylethylamine (DIPEA) yields hydrazide intermediates. Subsequent cyclization with DEAD (diethyl azodicarboxylate) and triphenylphosphine generates triazolo-pyridine derivatives (e.g., 5 ) .
Reagents | Role | Conditions | Yield |
---|---|---|---|
HATU, DIPEA | Activates carboxylic acid for coupling | 0°C → RT, 3 h (amide bond formation) | 52–83% |
DEAD, PPh₃, TMSN₃ | Promotes cyclization | RT, 3 h (triazole ring closure) | 52–83% |
Mitsunobu Reaction
The naphthyridin-5(6H)-one scaffold (10a ) undergoes Mitsunobu reactions with chiral alcohols (e.g., (S)-(−)-methyl lactate) to introduce stereochemistry. This reaction is critical for synthesizing enantiomerically pure intermediates (e.g., 15 ) .
Substrate | Reagents | Outcome |
---|---|---|
10a + (S)-methyl lactate | DEAD, PPh₃, THF, 10°C → RT | Chiral ester (15 ) with >95% enantiomeric excess |
Cyclocondensation
The compound’s naphthyridine moiety participates in cyclocondensation reactions. For example:
-
Reaction with hydrazines under dehydrative conditions forms triazolo-pyridine derivatives. These reactions are pivotal for constructing fused heterocyclic systems .
Salt Formation and Stability
Stability Challenge | Mitigation Strategy |
---|---|
Racemization at chiral centers | Low-temperature coupling (0–10°C) |
Hydrolysis under basic conditions | Use anhydrous solvents and controlled pH conditions |
Functionalization of the Naphthyridine Core
The 5,6,7,8-tetrahydro-1,8-naphthyridine ring can undergo electrophilic substitution or cross-coupling reactions:
-
Palladium-Catalyzed Cross-Coupling :
Stille coupling with tributylstannyl reagents (e.g., 7 ) in the presence of Pd(OAc)₂/XPhos introduces heteroaryl groups (e.g., 3-methylisoxazole) .
Reagents | Conditions | Yield |
---|---|---|
Pd(OAc)₂, XPhos, 1,4-dioxane | 100°C, 16 h (Ar atmosphere) | 60% |
Decarboxylation and Rearrangement
Under thermal or acidic conditions, the propanoate side chain may undergo decarboxylation. For example:
-
Heating the free carboxylic acid at 75°C in HCl promotes decarboxylation, yielding simpler naphthyridine derivatives .
Key Data Tables
Scientific Research Applications
Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A core structure similar to the compound , known for its diverse biological activities.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used to treat bacterial infections.
Uniqueness
Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride is unique due to its specific structural modifications, which may confer distinct biological and chemical properties compared to other naphthyridine derivatives .
Biological Activity
Methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate hydrochloride is a compound of interest due to its potential biological activities. This article reviews relevant research findings regarding its biological effects, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound belongs to the class of naphthyridine derivatives, which are known for their diverse pharmacological activities. The chemical formula can be represented as follows:
- Molecular Formula : C₁₄H₁₈ClN₃O₂
- Molecular Weight : Approximately 285.76 g/mol
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Studies have shown that naphthyridine derivatives can inhibit the proliferation of cancer cells. For instance, a study highlighted the antiproliferative effects on various cancer cell lines such as HeLa (cervical carcinoma), A2780 (ovarian carcinoma), and HT-29 (colorectal adenocarcinoma) with IC50 values ranging from 5.4 to 17.2 μM for structurally related compounds .
- Integrin Inhibition : The compound has been investigated for its ability to inhibit αvβ6 integrin, which plays a role in cancer metastasis and tissue fibrosis. In vitro assays demonstrated that related naphthyridine compounds could effectively inhibit this integrin, suggesting potential applications in treating conditions like idiopathic pulmonary fibrosis .
- Antiviral Properties : Some derivatives have shown promise in combating viral infections by targeting specific viral components or pathways. Research indicates that certain naphthyridine compounds can act as competitive inhibitors against viral enzymes .
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This was observed in studies where treated cancer cells exhibited altered cell cycle phases and increased reactive oxygen species (ROS) production .
- Mitochondrial Membrane Depolarization : Similar compounds have been shown to disrupt mitochondrial function in cancer cells, further contributing to their cytotoxic effects .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H19ClN2O2 |
---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
methyl 2-methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-13(2,12(16)17-3)10-7-6-9-5-4-8-14-11(9)15-10;/h6-7H,4-5,8H2,1-3H3,(H,14,15);1H |
InChI Key |
SAKPSFVWGASAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=C(CCCN2)C=C1)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.